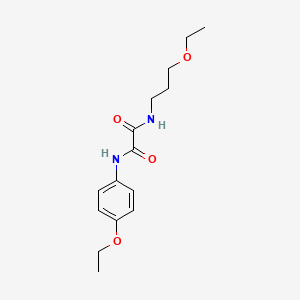

![molecular formula C11H15NO4S B4581921 3-甲基-4-[(甲磺酰基)氨基]苯甲酸乙酯](/img/structure/B4581921.png)

3-甲基-4-[(甲磺酰基)氨基]苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including reactions with specific reagents to introduce or modify functional groups. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, showcasing a complex synthetic route that involves careful selection of starting materials and reaction conditions (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of chemical compounds like ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and theoretical calculations. These analyses provide insights into the compound's geometric parameters, bond lengths, angles, and overall molecular conformation. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography, revealing its crystalline structure and molecular interactions (I. Manolov et al., 2012).

Chemical Reactions and Properties

Ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate undergoes various chemical reactions that modify its structure and properties. These reactions can include hydrolysis, esterification, and sulfonation, among others. The compound's reactivity is influenced by its functional groups and molecular structure, leading to a wide range of potential chemical transformations. For example, the conversion of 2-sulfinylated 2-alkenoate esters to (2E,4E)-2,4-alkadienoate esters through pyrolysis demonstrates the compound's ability to undergo significant structural changes under specific conditions (R. Tanikaga et al., 1984).

科学研究应用

药理学特性

3-甲基-4-[(甲磺酰基)氨基]苯甲酸乙酯及其衍生物已被探索其药理学应用。例如,一个名为 SAR150640 的衍生物被描述为一种有效且选择性的 β3-肾上腺素受体激动剂,显示出治疗早产的潜力。该化合物及其主要代谢物对 β3-肾上腺素受体表现出高亲和力,并且在表达天然 β3-肾上腺素受体的的人类神经母细胞瘤细胞中表现出更高的 cAMP 生成效力。此外,SAR150640 有效抑制催产素诱导的人类子宫平滑肌细胞内 Ca2+ 动员和细胞外信号调节激酶 1/2 磷酸化。值得注意的是,该化合物对 β1 或 β2 肾上腺素受体没有显着的激动剂或拮抗剂活性,强调了它的选择性。体内实验表明,SAR150640 可以抑制清醒雌性食蟹猴的子宫肌收缩,而不会影响心率或血压,表明其在管理早产中的治疗潜力 (Croci 等,2007)。

合成的催化系统

该化合物也已在化学合成中找到应用。已证明包含磺酸官能化咪唑鎓盐和 FeCl3 的离子液体体系可以有效催化苯-1,2-二胺与芳香醛的缩合,从而合成苯并咪唑衍生物。该反应在室温下进行,使用乙酸乙酯中的大气空气作为绿色氧化剂,展示了该化合物在促进高产和短反应时间的环境友好化学过程中的实用性 (Khazaei 等,2011)。

溶剂对亚砜热解的影响

研究还深入探讨了溶剂对 β-氨基-α-亚磺酰酯中亚砜热解区域选择性的影响。非对映异构化合物在甲苯和乙酸中的热解表现出不同的乙烯基氨基甲酸酯和 α-氨基甲基烯酸酯产率,表明溶剂的选择可以显着影响此类反应的区域选择性。对溶剂效应的这种见解为优化涉及亚砜热解的化学合成过程提供了宝贵的知识 (Bänziger 等,2002)。

氢键超分子结构

对该化合物衍生物的进一步研究导致了氢键超分子结构的发现。对 4-(5-氨基-3-甲基-1H-吡唑-1-基)苯甲酸乙酯的研究揭示了由 N-H...O 氢键连接的链状结构,而 4-(5-氨基-3-叔丁基-1H-吡唑-1-基)苯甲酸甲酯形成了由 N-H...N 和 N-H...O 氢键组合连接的片状结构。这些发现有助于理解超分子化学以及设计新型分子组装体的潜力 (Portilla 等,2007)。

属性

IUPAC Name |

ethyl 4-(methanesulfonamido)-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-16-11(13)9-5-6-10(8(2)7-9)12-17(3,14)15/h5-7,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPWLQJYKSDDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4581839.png)

![N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4581865.png)

![3,6-diamino-N-1,3-benzothiazol-2-yl-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4581868.png)

![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide](/img/structure/B4581883.png)

![7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4581911.png)

![{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B4581914.png)

![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-ethylpropanamide](/img/structure/B4581923.png)

![N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4581930.png)

![N-(2,4-dichlorophenyl)-2-{[5-(5-ethyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4581945.png)

![1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B4581961.png)